molecular formula C11H12N2S B7906704 2-(2-Phenyl-thiazol-5-YL)-ethylamine CAS No. 910387-52-9

2-(2-Phenyl-thiazol-5-YL)-ethylamine

Cat. No. B7906704
CAS RN: 910387-52-9
M. Wt: 204.29 g/mol
InChI Key: MKCTZDPQTHWHAE-UHFFFAOYSA-N
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Description

“2-(2-Phenyl-thiazol-5-YL)-ethylamine” is a chemical compound with the molecular formula C10H10N2S . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “2-(2-Phenyl-thiazol-5-YL)-ethylamine” consists of a thiazole ring attached to a phenyl group and an ethylamine group . The molecular weight is 226.73 .


Physical And Chemical Properties Analysis

“2-(2-Phenyl-thiazol-5-YL)-ethylamine” has a molecular weight of 226.73 . The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The compound has a boiling point of 298.8±33.0 °C .

Safety and Hazards

The compound is classified as an irritant . It has the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed, calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

2-(2-phenyl-1,3-thiazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCTZDPQTHWHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695868
Record name 2-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenyl-thiazol-5-YL)-ethylamine

CAS RN

910387-52-9
Record name 2-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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